molecular formula C7H6FN5 B1528660 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine CAS No. 1342084-40-5

1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1528660
CAS No.: 1342084-40-5
M. Wt: 179.15 g/mol
InChI Key: OFBREVGULAOKJQ-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine, also known as FPT, is an important member of the pyridine-based triazole family. It is a heterocyclic aromatic compound with a wide range of applications, including in the synthesis of pharmaceuticals and agrochemicals, and as a reagent in organic chemistry. FPT has also been used for medicinal and biological research, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE).

Scientific Research Applications

Corrosion Inhibitors

A study by Turuvekere K. Chaitra et al. (2015) explored the use of triazole Schiff bases, including derivatives of 1,2,4-triazole, as corrosion inhibitors for mild steel in acidic media. The researchers found that these compounds exhibit significant inhibition efficiency, which increases with the concentration of inhibitors. Their adsorption follows the Langmuir isotherm, and quantum chemical calculations supported the experimental results, suggesting that these compounds could offer an efficient method for protecting metals against corrosion (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

Antibacterial Agents

The synthesis and antibacterial activity of fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which contain a 3-amino-1-pyrrolidinyl group, were reported by H. Egawa et al. (1984). These compounds showed promising antibacterial properties, more active than enoxacin in some cases, highlighting their potential as new antibacterial agents (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).

Imaging Tracers

A. M. Abreu Diaz et al. (2020) developed a novel tracer, [18F]fluoropyridine–candesartan, for positron emission tomography (PET) imaging of the angiotensin II type-1 receptor (AT1R). This study demonstrated the potential of this compound in renal AT1R imaging, with significant reduction in uptake observed in AT1R-rich kidney cortex upon pretreatment with AT1R antagonists. This supports further investigation into its use as a tracer for PET imaging (A. M. Abreu Diaz, Gergana O. Drumeva, D. Petrenyov, J. Carrier, J. DaSilva, 2020).

Fluorescence Ratiometry

Suh Hyun Lee et al. (2005) developed fluorogenic calix[4]arenes that exhibit fluorescence changes upon the addition of metal ions or anions, indicating their potential use in fluorescence ratiometry. This study presents an innovative approach to detect and quantify various ions, utilizing the photophysical properties of triazole derivatives for sensor applications (Suh Hyun Lee, Su Ho Kim, S. K. Kim, J. Jung, J. Kim, 2005).

Antimicrobial and Anticancer Agents

R. Kumbhare et al. (2014) synthesized fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives through a click chemistry approach. These compounds were screened for their antimicrobial and cytotoxic activities against human cancer cell lines, identifying some compounds with promising activities, suggesting their potential in developing new antimicrobial and anticancer agents (R. Kumbhare, T. Dadmal, R. Pamanji, U. Kosurkar, L. Velatooru, K. Appalanaidu, Y. Khageswara Rao, J. Venkateswara Rao, 2014).

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-5-2-1-3-10-6(5)13-4-11-7(9)12-13/h1-4H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBREVGULAOKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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